molecular formula C18H17NO4S B305292 Ethyl [4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate

Ethyl [4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate

Cat. No. B305292
M. Wt: 343.4 g/mol
InChI Key: YXOWJFSDVAIRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate, commonly known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP is a synthetic compound that belongs to the class of phenethylamines. It is a white crystalline powder that is soluble in water and has a bitter taste. In

Mechanism of Action

The exact mechanism of action of BZP is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of dopamine and serotonin in the brain. This leads to an increase in mood and a decrease in anxiety and depression.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. It has also been shown to increase body temperature and cause sweating.

Advantages and Limitations for Lab Experiments

One advantage of using BZP in lab experiments is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments.

Future Directions

There are several future directions for the study of BZP. One area of future research is the development of more effective antidepressant and antipsychotic agents based on the structure of BZP. Another area of future research is the development of more effective pesticides based on the insecticidal properties of BZP. Finally, the use of BZP in the synthesis of polymeric materials is an area of future research that has the potential to lead to the development of new materials with unique properties.
Conclusion:
In conclusion, BZP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its simple synthesis method and potential applications in medicine, agriculture, and materials science make it an attractive compound for further study. While the exact mechanism of action is not fully understood, the biochemical and physiological effects of BZP have been well documented. Future research in the development of more effective antidepressant and antipsychotic agents, pesticides, and polymeric materials based on the structure of BZP has the potential to lead to significant advancements in these fields.

Synthesis Methods

The synthesis of BZP involves the condensation of 2-methoxyphenol with ethyl 4-bromoacetate in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-aminobenzothiazole to form BZP. The synthesis of BZP is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

BZP has been studied extensively for its potential applications in various fields. In the field of medicine, BZP has been investigated for its potential use as an antidepressant and antipsychotic agent. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
In the field of agriculture, BZP has been investigated for its potential use as a pesticide. It has been shown to have insecticidal properties and can be used to control pests in crops.
In the field of materials science, BZP has been studied for its potential use in the synthesis of polymers. It has been shown to be a useful building block in the synthesis of polymeric materials.

properties

Product Name

Ethyl [4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate

InChI

InChI=1S/C18H17NO4S/c1-3-22-17(20)11-23-14-9-8-12(10-15(14)21-2)18-19-13-6-4-5-7-16(13)24-18/h4-10H,3,11H2,1-2H3

InChI Key

YXOWJFSDVAIRPC-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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